4-(2,3-dihydro-1H-indol-1-yl)-2H-pyrazolo[3,4-d]pyrimidine
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Overview
Description
4-(2,3-Dihydro-1H-indol-1-yl)-2H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that combines the structural features of indole and pyrazolopyrimidine. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-dihydro-1H-indol-1-yl)-2H-pyrazolo[3,4-d]pyrimidine typically involves the construction of the indole and pyrazolopyrimidine moieties followed by their coupling. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring . The pyrazolopyrimidine core can be synthesized through cyclization reactions involving appropriate precursors such as aminopyrazoles and formylpyrimidines .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-(2,3-Dihydro-1H-indol-1-yl)-2H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indoxyl derivatives.
Reduction: The pyrazolopyrimidine core can be reduced under hydrogenation conditions.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Electrophilic reagents such as halogens and nitro compounds can be used for substitution reactions.
Major Products
Oxidation: Indoxyl derivatives.
Reduction: Reduced pyrazolopyrimidine derivatives.
Substitution: Halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
4-(2,3-Dihydro-1H-indol-1-yl)-2H-pyrazolo[3,4-d]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-(2,3-dihydro-1H-indol-1-yl)-2H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, and other proteins involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds such as indomethacin and tryptophan share the indole moiety.
Pyrazolopyrimidine Derivatives: Compounds like pyrazolopyrimidine-based kinase inhibitors share the pyrazolopyrimidine core.
Properties
Molecular Formula |
C13H11N5 |
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Molecular Weight |
237.26 g/mol |
IUPAC Name |
4-(2,3-dihydroindol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C13H11N5/c1-2-4-11-9(3-1)5-6-18(11)13-10-7-16-17-12(10)14-8-15-13/h1-4,7-8H,5-6H2,(H,14,15,16,17) |
InChI Key |
LNYVXNLQEVHURX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C3=NC=NC4=C3C=NN4 |
Origin of Product |
United States |
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